Ret-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ret-IN-26 is a selective inhibitor of the rearranged during transfection (RET) kinase, which plays a crucial role in the development and progression of various cancers. The compound has shown significant potential in inhibiting RET kinase activity, making it a promising candidate for cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ret-IN-26 involves the preparation of indol-2-one derivatives. The process typically includes the following steps:
Formation of the indole core: This is achieved through a Fischer indole synthesis reaction.
Substitution reactions: Various substituents are introduced to the indole core to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Ret-IN-26 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Various substitution reactions can be performed to introduce different substituents on the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学的研究の応用
Ret-IN-26 has a wide range of scientific research applications, including:
Cancer Research: It is extensively studied for its potential to inhibit RET kinase activity in various cancers, including non-small cell lung cancer and thyroid cancer.
Drug Development: The compound serves as a lead molecule for developing new RET inhibitors with improved efficacy and safety profiles.
Biological Studies: This compound is used in studies to understand the role of RET kinase in cellular signaling pathways and its impact on cancer progression.
Industrial Applications: The compound is also explored for its potential use in industrial processes that require selective kinase inhibition.
作用機序
Ret-IN-26 exerts its effects by selectively inhibiting the activity of the RET kinase. The compound binds to the ATP-binding site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in RET-dependent cancer cells .
類似化合物との比較
Similar Compounds
Selpercatinib: Another selective RET inhibitor with a similar mechanism of action.
Pralsetinib: A RET inhibitor that has shown efficacy in treating RET fusion-positive cancers.
SYHA1815: A novel RET inhibitor with high selectivity and potency
Uniqueness of Ret-IN-26
This compound stands out due to its high selectivity for RET kinase and its ability to inhibit both wild-type and mutant forms of the kinase. This makes it a valuable tool for studying RET-dependent cancers and developing targeted therapies .
特性
分子式 |
C23H27N5O2 |
---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
5-[(Z)-(6-cyano-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C23H27N5O2/c1-5-28(6-2)10-9-25-23(30)21-14(3)19(26-15(21)4)12-18-17-8-7-16(13-24)11-20(17)27-22(18)29/h7-8,11-12,26H,5-6,9-10H2,1-4H3,(H,25,30)(H,27,29)/b18-12- |
InChIキー |
ATHVRLPWRLSIJL-PDGQHHTCSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=C(C=C3)C#N)NC2=O)C |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=C(C=C3)C#N)NC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。